(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Overview
Description
“(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid” is a chemical compound with the molecular formula C10H11ClF3NO3 . It is also known as (S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride .
Chemical Reactions Analysis
The chemical reactions involving this compound could be studied using techniques like structural cluster analysis . This method can resolve distinct structural clusters corresponding to reactants, products, and transition states in chemical reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 285.65 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Renewable Building Block in Material Science
(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid has been explored as a renewable building block in material science. For instance, 3-(4-Hydroxyphenyl)propanoic acid, a related compound, is used for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, providing an alternative to phenol. This application results in the creation of materials with suitable thermal and thermo-mechanical properties for various uses (Trejo-Machin et al., 2017).
In Computational Peptidology
In computational peptidology, derivatives of (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid have been studied for their molecular properties and structures. This study assists in understanding the reactivity of peptides and predicting their bioactivity scores, which is vital for drug design processes (Flores-Holguín et al., 2019).
In Polymer Synthesis
The compound has applications in polymer synthesis. For example, research on the synthesis of GW710936X involved (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid derivatives, demonstrating its utility in developing potent PPARγ agonists (Reynolds & Hermitage, 2001).
Use in Antiproliferative Activity Studies
This compound has been used in the synthesis of new platinum complexes with potential dual action in anticancer therapy, showing moderate cytotoxic activity on cancer cells. It serves as a scaffold for the synthesis of these complexes, highlighting its role in medicinal chemistry (Riccardi et al., 2019).
In Antibacterial and Antifungal Applications
Modifications of (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid and related compounds have been studied for their antibacterial and antifungal activities. These compounds are used to modify polymers, which then exhibit higher biological activities and potential for medical applications (Aly & El-Mohdy, 2015).
In Chiral Compound Synthesis
This compound plays a role in the synthesis of chiral compounds. For instance, research on the optical resolution of (RS)-mercaptosuccinic acid used derivatives of (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid to synthesize stereoisomers for different applications, including in medicinal chemistry (Shiraiwa et al., 1998).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXUCQCJZKJMIR-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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